molecular formula C21H22Cl2N2O2 B2933932 N-(tert-butyl)-2-(3,5-dichlorobenzoyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide CAS No. 318517-26-9

N-(tert-butyl)-2-(3,5-dichlorobenzoyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide

Cat. No. B2933932
CAS RN: 318517-26-9
M. Wt: 405.32
InChI Key: SLUWROSQCQYTEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butyl)-2-(3,5-dichlorobenzoyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide is a useful research compound. Its molecular formula is C21H22Cl2N2O2 and its molecular weight is 405.32. The purity is usually 95%.
BenchChem offers high-quality N-(tert-butyl)-2-(3,5-dichlorobenzoyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(tert-butyl)-2-(3,5-dichlorobenzoyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimalarial Drug Development

N-(tert-butyl)-2-(3,5-dichlorobenzoyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide, known as N-tert-butyl isoquine or GSK369796, is a significant candidate in antimalarial drug development. This compound was selected through a partnership involving academics, public health organizations, and pharmaceutical companies. It demonstrates effective activity against Plasmodium falciparum, the parasite responsible for malaria, both in vitro and in vivo, showing promise as an affordable and effective antimalarial agent for the 21st century (O’Neill et al., 2009).

HIV Protease Inhibitor Research

Derivatives of N-tert-butyl isoquine have been explored for their potential in HIV protease inhibitor research. These derivatives are prepared by alkylation processes and are key structural fragments in several medicinally important HIV protease inhibitors (Casper & Hitchcock, 2007).

Organic Synthesis and Chemical Reactivity

In organic synthesis, compounds related to N-tert-butyl isoquine, such as 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline, have been utilized as chemoselective tert-butoxycarbonylation reagents. This application is significant in the modification of various chemical structures, demonstrating the compound's versatility in organic chemistry (Ouchi et al., 2002).

Material Science and Polymer Chemistry

The chemical structure of N-tert-butyl isoquine and its derivatives has been used in the synthesis and characterization of new materials in polymer chemistry. For example, aromatic polyamides incorporating similar structures have shown valuable properties such as high thermal stability, solubility in organic solvents, and potential in electrochromic applications (Yang et al., 1999).

Stroke Treatment Research

Recent advances in stroke treatment have seen the development of tetramethylpyrazine nitrones and quinolylnitrones, with the structure of N-tert-butyl isoquine playing a role. These compounds show promising therapeutic applications, including thrombolytic activity and free radical scavenging power, making them potential agents for cerebral ischemia therapy (Marco-Contelles, 2020).

properties

IUPAC Name

N-tert-butyl-2-(3,5-dichlorobenzoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N2O2/c1-21(2,3)24-19(26)18-10-13-6-4-5-7-14(13)12-25(18)20(27)15-8-16(22)11-17(23)9-15/h4-9,11,18H,10,12H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUWROSQCQYTEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CC2=CC=CC=C2CN1C(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.